molecular formula C24H18FN3O5 B12015405 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618073-84-0

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12015405
CAS No.: 618073-84-0
M. Wt: 447.4 g/mol
InChI Key: YJBRZSDPBUUUTO-LSDHQDQOSA-N
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Description

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Core: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: Introduction of the 3-fluoro-4-methylbenzoyl and 4-nitrophenyl groups can be done through Friedel-Crafts acylation.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced via selective oxidation.

    Pyridin-3-ylmethyl Substitution: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. The presence of multiple functional groups allows for interactions with various biological targets, potentially leading to the development of new drugs.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
  • 4-(4-Methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The unique combination of functional groups in 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one distinguishes it from similar compounds. The presence of the fluoro and nitro groups can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

CAS No.

618073-84-0

Molecular Formula

C24H18FN3O5

Molecular Weight

447.4 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H18FN3O5/c1-14-4-5-17(11-19(14)25)22(29)20-21(16-6-8-18(9-7-16)28(32)33)27(24(31)23(20)30)13-15-3-2-10-26-12-15/h2-12,21,29H,13H2,1H3/b22-20+

InChI Key

YJBRZSDPBUUUTO-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])O)F

Origin of Product

United States

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